

Aficamten: A Technical Guide to Preclinical and Clinical Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted human half-life and pharmacokinetic profile of **aficamten**, a novel, selective, small-molecule inhibitor of cardiac myosin. The information is compiled from publicly available preclinical and clinical data, offering a valuable resource for professionals in the field of drug development and cardiovascular research.

Introduction

Aficamten is under development for the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.[1] By directly and reversibly binding to cardiac myosin, **aficamten** reduces the number of actin-myosin cross-bridges, thereby decreasing myocardial hypercontractility.[2][3] This guide summarizes the key pharmacokinetic parameters of **aficamten**, from early preclinical assessments to human clinical trials, and details the experimental methodologies used in these evaluations.

Predicted Human Pharmacokinetics and Half-Life

Allometric scaling from preclinical data in four species (mouse, rat, dog, and monkey) was used to project the human pharmacokinetic parameters of **aficamten**. The predicted human clearance was low, at 1.1 mL/min/kg, with a predicted volume of distribution of 6.5 L/kg.[4][5] This resulted in a predicted human half-life of approximately 69 hours, which is consistent with observations from Phase 1 clinical trials.[4][5] The observed terminal elimination half-life in



humans is approximately 75 to 85 hours.[6] A single-dose human study in healthy male participants reported a median terminal half-life of 99.6 hours.[2]

Preclinical Pharmacokinetics

The preclinical pharmacokinetic profile of **aficamten** was evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Studies

A series of in vitro assays were conducted to predict the human pharmacokinetic properties of **aficamten**.

Parameter	Species	Value	Reference
Plasma Protein Binding (% Unbound)	Human	10.4%	[4]
Mouse	24.9%	[4]	
Rat	12.5%	[4]	_
Dog	1.6%	[4]	_
Monkey	10.2%	[4]	_
Blood-to-Plasma Ratio	Human	0.69	[4]
Mouse	1.14	[4]	
Rat	0.93	[4]	_
Dog	0.74	[4]	_
Monkey	0.77	[4]	_
Permeability (Caco-2)	-	High	[4]
Metabolic Stability (Liver Microsomes)	Human	High	[4]
Primary Metabolizing Enzymes	Human	CYP2C8, CYP2C9, CYP2D6, CYP3A4	[4][6]



In Vivo Studies

In vivo pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

Parameter	Mouse	Rat	Dog	Monkey	Reference
Clearance (mL/min/kg)	8.8	2.1	3.3	11	[4]
Volume of Distribution (L/kg)	1.3	0.53	11	2.4	[4]
Oral Bioavailability (%)	98%	70%	76%	41%	[4]

Clinical Pharmacokinetics

Clinical trials in healthy volunteers and patients with HCM have further characterized the pharmacokinetic profile of **aficamten** in humans.

Phase 1 Studies

A first-in-human study in healthy participants demonstrated that **aficamten** has dose-proportional pharmacokinetics.[7] Following single oral doses, the time to maximum plasma concentration (tmax) ranged from 1 to 2.5 hours.[2] The steady-state concentration was reached within two weeks of daily dosing.[7]

A study in healthy male participants receiving a single 20 mg oral dose of [14C]-labeled **aficamten** provided detailed information on its mass balance and excretion pathways. The majority of the administered radioactivity was recovered in the feces (57.7%) and urine (32.0%).[2] Unchanged **aficamten** in feces was a minor component, indicating that metabolism is the primary route of elimination.[2] The major circulating metabolites were identified as monohydroxylated forms (M1a and M1b) and an oxygen-linked glucuronide conjugate of M1a (M5).[2]



Phase 2 and 3 Studies

Pharmacokinetic data from the REDWOOD-HCM (Phase 2) and SEQUOIA-HCM (Phase 3) trials in patients with obstructive HCM confirmed the pharmacokinetic profile observed in healthy volunteers.[8] The terminal elimination half-life of 75 to 85 hours supports once-daily dosing.[6] **Aficamten**'s metabolism by multiple CYP enzymes (CYP2C9, CYP2D6, and CYP3A) reduces the potential for significant drug-drug interactions.[6]

Parameter	Value	Study Population	Reference
Predicted Half-life (t½)	69 hours	-	[4][5]
Observed Half-life (t½)	75 - 85 hours	Healthy Volunteers & HCM Patients	[6]
Observed Half-life (t½) - Single Dose	99.6 hours (median)	Healthy Male Volunteers	[2]
Time to Maximum Concentration (Tmax)	1 - 2.5 hours	Healthy Volunteers	[2]
Time to Steady State	~2 weeks	Healthy Volunteers	[6]
Primary Elimination Route	Metabolism	Healthy Male Volunteers	[2]
Major Excretion Route	Feces (57.7%)	Healthy Male Volunteers	[2]

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic evaluation of **aficamten**. Specific details of the protocols are often proprietary; however, the fundamental approaches are described based on published literature.

In Vitro Assays

- · Metabolic Stability in Liver Microsomes:
 - Objective: To assess the intrinsic clearance of **aficamten** in the liver.



 General Protocol: Aficamten is incubated with pooled human and animal liver microsomes in the presence of NADPH. Samples are taken at various time points and the concentration of the remaining parent drug is determined by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

· CYP Phenotyping:

- Objective: To identify the specific cytochrome P450 enzymes responsible for aficamten metabolism.
- General Protocol: Aficamten is incubated with a panel of recombinant human CYP enzymes. The rate of metabolism by each enzyme is measured to determine the relative contribution of each CYP isoform to the overall metabolism.
- Plasma Protein Binding:
 - Objective: To determine the fraction of **aficamten** bound to plasma proteins.
 - General Protocol: Equilibrium dialysis is a common method. Aficamten is added to
 plasma and dialyzed against a protein-free buffer. The concentrations of aficamten in the
 plasma and buffer compartments at equilibrium are measured to calculate the percentage
 of unbound drug.
- Caco-2 Permeability Assay:
 - Objective: To assess the intestinal permeability of aficamten.
 - General Protocol: Caco-2 cells are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal barrier. Aficamten is added to the apical (intestinal lumen) side, and the amount of drug that transports to the basolateral (blood) side over time is measured. This provides an apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Studies

- Objective: To determine the pharmacokinetic profile of **aficamten** in animal models.
- General Protocol:



- Animals: Studies were conducted in mice, rats, dogs, and monkeys.
- Dosing: Aficamten is administered both intravenously (IV) and orally (PO) to different groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.
- Sample Collection: Blood samples are collected at predetermined time points after dosing.
 Plasma is separated and stored frozen until analysis.
- Analysis: Plasma concentrations of aficamten are determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using noncompartmental methods to determine key pharmacokinetic parameters.

Human Mass Balance Study (Phase 1)

- Objective: To determine the absorption, metabolism, and excretion of aficamten in humans.
- Protocol Summary:
 - Participants: Eight healthy male volunteers.
 - Dosing: A single oral dose of 20 mg of **aficamten** containing approximately 100 μ Ci of [14C]-**aficamten** was administered.
 - Sample Collection: Blood, urine, and feces were collected for up to 26 days.
 - Analysis: Total radioactivity in all matrices was measured. Plasma, urine, and feces were profiled for metabolites using LC-MS/MS and radiometric detection.
 - Reference: This study design is detailed in the publication by Xu et al. (2024).[2]

Signaling Pathways and Experimental Workflows Mechanism of Action of Aficamten

Aficamten is a selective inhibitor of cardiac myosin. It binds to a distinct allosteric site on the myosin heavy chain, which stabilizes the super-relaxed state (SRX) of myosin. This prevents

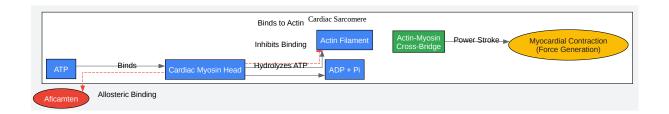




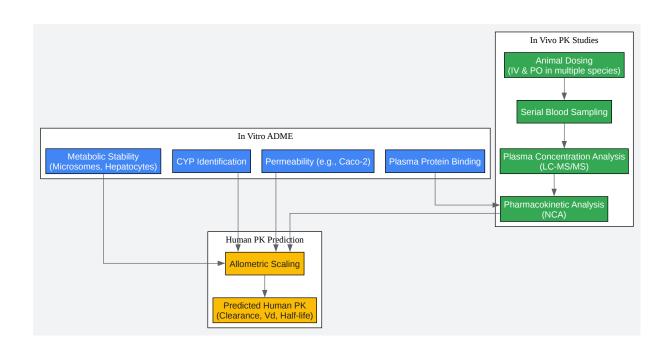


the myosin heads from interacting with actin, thereby reducing the number of force-producing cross-bridges and decreasing myocardial contractility.









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